molecular formula C15H21ClN2O4 B12326694 2-CHloro-5-(N,N-di-boc-amino)pyridine

2-CHloro-5-(N,N-di-boc-amino)pyridine

Cat. No.: B12326694
M. Wt: 328.79 g/mol
InChI Key: UVYQZSSGENAJPJ-UHFFFAOYSA-N
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Description

2-Chloro-5-(N,N-di-Boc-amino)pyridine is a specialized chemical building block designed for synthetic organic chemistry and drug discovery applications. This compound features a pyridine ring core that is strategically functionalized with a chlorine atom at the 2-position and a di-tert-butoxycarbonyl (Boc) protected amine at the 5-position. The Boc protecting groups are widely used in organic synthesis ; they are stable towards a variety of conditions, particularly bases and nucleophiles, but can be cleanly removed under mild acidic conditions to regenerate the primary amine. This orthogonal protection strategy allows researchers to perform reactions on other parts of the molecule without affecting the protected amine functionality . The chlorine substituent on the pyridine ring offers a versatile handle for further functionalization through metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution, enabling the construction of more complex molecular architectures. As a key intermediate, this compound is valuable for the synthesis of active pharmaceutical ingredients, agrochemicals, and other functional materials. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H21ClN2O4

Molecular Weight

328.79 g/mol

IUPAC Name

tert-butyl N-(6-chloropyridin-3-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

InChI

InChI=1S/C15H21ClN2O4/c1-14(2,3)21-12(19)18(13(20)22-15(4,5)6)10-7-8-11(16)17-9-10/h7-9H,1-6H3

InChI Key

UVYQZSSGENAJPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CN=C(C=C1)Cl)C(=O)OC(C)(C)C

Origin of Product

United States

Synthetic Methodologies for 2 Chloro 5 N,n Di Boc Amino Pyridine

Synthesis of the 2-Chloro-5-aminopyridine Core

The foundational step in the synthesis of the target compound is the preparation of 2-chloro-5-aminopyridine. This intermediate can be synthesized through several key methodologies, including nucleophilic aromatic substitution (SNAr) and reductive approaches.

Nucleophilic Aromatic Substitution (SNAr) Routes for Amination

Nucleophilic aromatic substitution provides a direct method for introducing an amino group onto the pyridine (B92270) ring. This typically involves the displacement of a suitable leaving group by an amine or an ammonia (B1221849) equivalent.

A prevalent and efficient route to 2-chloro-5-aminopyridine begins with the commercially available 2-chloro-5-nitropyridine (B43025). The strong electron-withdrawing nature of the nitro group at the 5-position activates the pyridine ring towards nucleophilic attack at the 2-position. While direct amination of 2-chloro-5-nitropyridine with ammonia can be challenging, the more common approach involves the reduction of the nitro group after the chloro-substituted pyridine ring has been established.

However, SNAr reactions on activated halopyridines are a well-established method for forming C-N bonds. For instance, the reaction of 2-chloro-5-nitropyridine with various amines can proceed to yield N-substituted aminopyridine derivatives.

The principles of SNAr are not limited to chloride as the leaving group. Other halogens, such as fluoride (B91410), can also be displaced. In many cases, fluoride is a better leaving group than chloride in SNAr reactions. Therefore, the amination of 2-fluoro-5-nitropyridine (B1295090) could be a viable, and potentially more efficient, route to the corresponding aminopyridine derivative, which can then be reduced. Research has shown that 2-fluoropyridine (B1216828) derivatives can be selectively converted to 2-aminopyridine (B139424) derivatives in good yields. acs.org The reactivity order in such nucleophilic aromatic substitutions is often F > Cl. researchgate.net

Similarly, bromo-substituted pyridines can undergo amination reactions. The synthesis of 2-amino-5-bromopyridine (B118841) from 2-aminopyridine involves bromination, showcasing the reactivity of the pyridine ring towards electrophilic substitution, which can then be followed by nucleophilic displacement of the bromine if a suitable precursor is used. researchgate.net

Reductive Approaches to the Amino Functionality

Reductive methods are a cornerstone in the synthesis of 2-chloro-5-aminopyridine, primarily involving the reduction of a nitro group.

The most common and high-yielding method for the synthesis of 2-chloro-5-aminopyridine is the reduction of 2-chloro-5-nitropyridine. guidechem.comguidechem.com This transformation can be achieved using a variety of reducing agents. A widely used method involves the use of iron powder in acetic acid. guidechem.comguidechem.com This method is effective, with the reaction temperature often rising spontaneously and then being maintained at 40-50°C for a couple of hours. guidechem.com After filtration and workup, 2-chloro-5-aminopyridine can be obtained in high yield. guidechem.comguidechem.com

Starting MaterialReagents and ConditionsProductYieldReference
2-Chloro-5-nitropyridineIron powder, acetic acid, room temp to 40-50°C, 2h2-Chloro-5-aminopyridine96% guidechem.comguidechem.com

Other reductive systems can also be employed for this transformation.

An alternative, albeit more circuitous, route to aminopyridine derivatives can start from methyl-substituted pyridines. For instance, 3-methylpyridine (B133936) can be converted to 2-chloro-5-methylpyridine. scispace.com This intermediate can then undergo further transformations to introduce the amino group. One potential pathway involves the chlorination of the methyl group to form 2-chloro-5-(chloromethyl)pyridine, followed by reaction with an amine source. For example, reaction with ammonia can yield 5-(aminomethyl)-2-chloropyridine. researchgate.net It is important to note that this specific route yields an aminomethylpyridine, where the amino group is attached to a methyl substituent, rather than directly to the pyridine ring.

To obtain 2-chloro-5-aminopyridine from 3-methylpyridine, a multi-step sequence is necessary. This typically involves the amination of 3-methylpyridine to 2-amino-5-methylpyridine, followed by diazotization and chlorination to give 2-chloro-5-methylpyridine, and then subsequent functionalization of the methyl group and conversion to an amino group. A more direct approach starts with 2-aminopyridine, which can be chlorinated to 2-amino-5-chloropyridine. chemicalbook.com

Synthesis of 2-Chloro-5-(N,N-di-boc-amino)pyridine

Once the 2-chloro-5-aminopyridine core is synthesized, the final step is the protection of the amino group with two tert-butoxycarbonyl (Boc) groups. This is typically achieved through a reaction with di-tert-butyl dicarbonate (B1257347) (Boc)2O.

The introduction of a single Boc group onto an amine is a common transformation. However, the formation of the di-Boc protected amine requires specific conditions. Generally, the reaction is carried out in the presence of a base and a suitable catalyst. While specific literature detailing the di-tert-butoxycarbonylation of 2-chloro-5-aminopyridine is not abundant, the general principles of N-Boc protection apply. A Chinese patent mentions the use of Boc protection in a synthetic sequence starting from 2-chloro-5-aminopyridine, indicating the feasibility of this step. guidechem.com The reaction would likely involve treating 2-chloro-5-aminopyridine with an excess of (Boc)2O in the presence of a base like triethylamine (B128534) (TEA) and a catalyst such as 4-(dimethylamino)pyridine (DMAP) in an aprotic solvent.

Starting MaterialReagents and ConditionsProductReference
2-Chloro-5-aminopyridine(Boc)2O, Base (e.g., TEA), Catalyst (e.g., DMAP)This compound guidechem.com

The successful synthesis of this compound hinges on the efficient execution of these two key stages: the formation of the 2-chloro-5-aminopyridine core and the subsequent di-Boc protection of the amino group.

De Novo Pyridine Ring Construction Methodologies

The synthesis of the core 2-chloro-5-aminopyridine structure can be approached through methods that build the pyridine ring from non-cyclic starting materials. This de novo approach offers flexibility in introducing desired substituents.

Cyclization Reactions from Acyclic Precursors

The construction of pyridine rings from acyclic precursors is a cornerstone of heterocyclic chemistry. One of the most powerful techniques is the transition metal-catalyzed [2+2+2] cycloaddition reaction. nih.gov This method involves the cyclotrimerization of two alkyne molecules and a nitrile, which provides the nitrogen atom for the pyridine ring. nih.govacsgcipr.org By carefully selecting the alkyne and nitrile starting materials, specific substitution patterns on the resulting pyridine can be achieved. Metal catalysis provides lower energy pathways for these reactions, which are often thermally disfavored. acsgcipr.org

Other cyclization strategies include multi-component reactions where acyclic compounds are combined to form the ring in a single step. acsgcipr.org These reactions often involve the condensation of components like aldehydes, ketones, enamines, or other activated methylene (B1212753) compounds with an ammonia source to form a dihydropyridine (B1217469) intermediate, which is subsequently oxidized to the aromatic pyridine ring. acsgcipr.org For instance, a general approach could involve the reaction of α,β-unsaturated ketones with an ammonium (B1175870) salt under air to yield 2,6-disubstituted pyridines. organic-chemistry.org The specific precursors would need to be chosen to yield the 2-chloro-5-amino substitution pattern, or a precursor group like a nitro group that can be later converted to the amine.

Green Chemistry Approaches in Core Synthesis

Modern synthetic chemistry places a strong emphasis on environmentally benign methods, and pyridine synthesis is no exception. nih.gov Green chemistry approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency. researchgate.netrasayanjournal.co.in Key strategies applicable to pyridine core synthesis include:

Microwave-Assisted Synthesis : This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating. nih.govmdpi.com

Multicomponent One-Pot Reactions : Combining several starting materials in a single reaction vessel to build the target molecule without isolating intermediates improves efficiency and reduces solvent waste and energy consumption. acsgcipr.orgresearchgate.net

Green Catalysts : The use of non-toxic, recyclable, and highly efficient catalysts, such as certain metal nanoparticles or solid-supported acids, is a central theme. acsgcipr.orgresearchgate.net For example, iron-catalyzed cyclization of ketoxime acetates and aldehydes presents a greener alternative to methods using more toxic heavy metals. acsgcipr.org

Solvent-Free Reactions : Performing reactions without a solvent (neat conditions) or in environmentally friendly solvents like water minimizes the use of hazardous organic solvents. researchgate.netmdpi.com Mechanochemical methods, such as ball milling, represent another solventless approach. rasayanjournal.co.in

These green protocols can be applied to the cyclization reactions mentioned previously to create more sustainable pathways to the 2-chloro-5-aminopyridine core. nih.gov

Dual tert-Butoxycarbonyl (Boc) Protection of the 5-Amino Group

Once the 2-chloro-5-aminopyridine core is obtained, the subsequent step involves the protection of the primary amino group. The introduction of two tert-butoxycarbonyl (Boc) groups onto the nitrogen atom yields the final product, this compound. This transformation requires specific reagents and carefully controlled conditions to ensure the desired double protection.

N,N-Di-Boc Protection Strategies Utilizing Di-tert-Butyl Dicarbonate (Boc₂O)

The standard reagent for introducing a Boc protecting group is di-tert-butyl dicarbonate (Boc₂O), often called Boc anhydride (B1165640). wikipedia.orgchemicalbook.com This reagent reacts with primary or secondary amines to form N-tert-butoxycarbonyl derivatives (carbamates). chemicalbook.com While mono-protection is the more common outcome, achieving di-protection on a primary amine is possible, though it can sometimes be an undesired side product in reactions aiming for a single Boc group. google.comresearchgate.net

The reaction involves the nucleophilic attack of the amino group on one of the carbonyl carbons of the Boc anhydride. wikipedia.org To achieve the N,N-di-Boc product, the reaction conditions must be forcing enough to allow for a second Boc group to be added to the nitrogen of the initially formed mono-Boc carbamate (B1207046). This typically requires an excess of Boc₂O and optimized reaction parameters.

Role of Catalysts and Additives in Di-Boc Installation (e.g., DMAP)

The efficiency of the Boc protection reaction is significantly enhanced by the use of catalysts and additives. 4-Dimethylaminopyridine (DMAP) is a widely used and highly effective nucleophilic catalyst for this transformation. wikipedia.orgchemicalbook.comscispace.com The mechanism involves the initial reaction of DMAP with Boc anhydride to form a highly reactive N-tert-butoxycarbonylpyridinium intermediate. commonorganicchemistry.comcommonorganicchemistry.com This intermediate is a much more potent acylating agent than Boc anhydride itself. The amine then attacks this activated intermediate, and the DMAP catalyst is regenerated, allowing it to participate in further catalytic cycles. commonorganicchemistry.com

In addition to a catalyst like DMAP, a stoichiometric base such as triethylamine (TEA) or sodium bicarbonate is often included. fishersci.co.ukgoogle.com The role of this base is to neutralize the acidic byproducts generated during the reaction, driving the equilibrium towards the protected product. commonorganicchemistry.com In some cases, issues with low reactivity or the formation of unwanted byproducts with certain aminopyridines have been reported, necessitating the development of specific protocols to achieve high yields. google.comgoogle.com

Optimization of Reaction Conditions for Efficient N,N-Di-Boc Protection

Achieving high yields of the N,N-di-Boc product over the mono-Boc derivative or unreacted starting material requires careful optimization of several reaction parameters. The goal is to create conditions that favor the second protection step.

Key parameters for optimization include:

Reagent Stoichiometry : A significant excess of di-tert-butyl dicarbonate (e.g., 2 or more equivalents) is generally required to drive the reaction towards double protection. researchgate.net

Catalyst Loading : The amount of DMAP can be critical; while catalytic amounts are effective, higher loadings may be necessary to increase the rate of the second, more difficult acylation step. commonorganicchemistry.com

Solvent : The choice of solvent can influence reaction rates and solubility of intermediates. Common solvents include acetonitrile, tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) (DCM). wikipedia.orgfishersci.co.uk

Base : The selection and amount of a non-nucleophilic base like triethylamine are important for neutralizing byproducts without interfering with the reaction. google.com

Temperature and Time : While many Boc protections proceed at room temperature, gentle heating may be required to facilitate the second protection. fishersci.co.uk Reaction time must be sufficient to allow for complete conversion to the di-substituted product.

The interplay of these factors is crucial for maximizing the yield and purity of this compound.

Table 1: Optimization Parameters for Efficient N,N-Di-Boc Protection

Parameter Influence on Reaction Typical Conditions & Considerations
Reagent (Boc₂O) The molar ratio directly impacts the degree of protection. An excess (≥2 equivalents) is crucial for favoring di-protection over mono-protection.
Catalyst (DMAP) Accelerates the rate of acylation by forming a highly reactive intermediate. commonorganicchemistry.com Used in catalytic amounts, but loading can be increased to enhance the rate of the second Boc installation.
Solvent Affects solubility of reagents and intermediates, and can influence reaction rate. Aprotic solvents like Acetonitrile, Dichloromethane (DCM), or Tetrahydrofuran (THF) are common. wikipedia.orgfishersci.co.uk
Base Neutralizes acidic byproducts, driving the reaction to completion. Stoichiometric amounts of a non-nucleophilic base like Triethylamine (TEA) are often used. google.com
Temperature Controls the reaction rate. Typically run at room temperature, but gentle heating may be needed to overcome the higher activation energy for the second protection. fishersci.co.uk

| Reaction Time | Must be sufficient for the reaction to proceed to the di-protected product. | Monitored by techniques like TLC or LCMS to determine the point of maximum conversion and avoid decomposition. |

Table 2: List of Chemical Compounds

Compound Name Abbreviation/Other Name
This compound
2-Chloro-5-aminopyridine
Di-tert-butyl dicarbonate Boc₂O, Boc anhydride
4-Dimethylaminopyridine DMAP
Triethylamine TEA
Tetrahydrofuran THF
Dichloromethane DCM
Acetonitrile
2-Chloro-5-nitropyridine
2-Hydroxypyridine

Reactivity and Chemical Transformations of 2 Chloro 5 N,n Di Boc Amino Pyridine

Reactivity of the 2-Chloro Substituent

The chlorine atom at the C2 position of the pyridine (B92270) ring is activated towards substitution by the ring nitrogen atom. This activation allows for a range of transformations, making it a pivotal site for introducing molecular diversity. The electron-donating nature of the di-Boc-amino group at C5 modulates this reactivity, influencing reaction rates and conditions compared to pyridines bearing electron-withdrawing groups.

Nucleophilic Aromatic Substitution (SNAr) Reactions at C2

Nucleophilic aromatic substitution (SNAr) is a primary pathway for functionalizing 2-Chloro-5-(N,N-di-boc-amino)pyridine. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the chloro group, forming a negatively charged intermediate known as a Meisenheimer complex. researchgate.netresearchgate.net The aromaticity of the pyridine ring is temporarily disrupted in this intermediate state. youtube.com Subsequent elimination of the chloride leaving group restores the aromatic system and yields the substituted product. youtube.com The stability of the Meisenheimer complex is a key factor influencing the reaction rate. While electron-withdrawing groups typically accelerate SNAr reactions by stabilizing this intermediate, the reaction at the C2 position of a pyridine ring is inherently favored due to the ability of the nitrogen atom to stabilize the negative charge. chemrxiv.orgwuxibiology.com

The displacement of the 2-chloro substituent by oxygen-based nucleophiles, such as alkoxides or phenoxides, provides a direct route to 2-alkoxy- or 2-aryloxypyridine derivatives. These reactions are typically performed in the presence of a base to generate the nucleophilic alkoxide from the corresponding alcohol. While specific examples involving this compound are not extensively documented in preparative literature, the general principles are well-established for other chloropyridines.

For instance, microwave-assisted substitutions of chloropyridines with alcohols have been shown to be effective, often using the alcohol itself as the solvent. tandfonline.com The use of a strong base like sodium tert-butoxide or potassium hydroxide (B78521) is common to facilitate the formation of the active nucleophile. rsc.org In some cases, Lewis acids like zinc nitrate (B79036) have been used to activate the chloropyridine substrate towards nucleophilic attack. bath.ac.uk Given the electron-donating character of the di-Boc-amino group, which can decrease the electrophilicity of the pyridine ring, more forcing conditions such as elevated temperatures or microwave irradiation may be necessary to achieve high conversion. tandfonline.com

Table 1: General Conditions for SNAr with O-Nucleophiles on Chloropyridines

Nucleophile Substrate Type Typical Conditions Product Type
Alkoxides (RO⁻) 2-Chloropyridines ROH, Base (e.g., NaH, KOtBu), Heat/Microwave 2-Alkoxypyridines
Phenoxides (ArO⁻) 2-Chloropyridines Phenol, Base (e.g., K₂CO₃, Cs₂CO₃), DMF/Dioxane, Heat 2-Aryloxypyridines

The reaction of this compound with nitrogen-based nucleophiles is a more frequently employed transformation, leading to various aminopyridine derivatives. This reaction, often referred to as amination, can be performed with primary and secondary amines. The general reactivity for SNAr on heteroaryl chlorides with amines can be favorable, sometimes rivaling palladium-catalyzed methods, especially when the substrate is activated. nih.gov For less reactive substrates like 2-chloropyridine (B119429), an additional electron-withdrawing group can enhance reactivity. nih.gov In the case of the title compound, while the di-Boc group is donating, the inherent activation of the 2-position still permits substitution.

Studies on analogous systems, such as 2-chloropyrimidines or activated chloropyridines, show that reactions with a range of amines (e.g., morpholine, pyrrolidine, anilines) proceed in good to excellent yields. researchgate.netmdpi.com Conditions often involve heating the reactants in a polar aprotic solvent like DMF, or using green solvents like water in the presence of a base such as potassium fluoride (B91410). nih.gov

Table 2: Representative SNAr Reactions of Heteroaryl Chlorides with N-Nucleophiles

Heteroaryl Chloride Nucleophile Conditions Product Yield Ref
2-Chloropyrazine Morpholine KF, H₂O, 100 °C, 17h 2-Morpholinopyrazine 99% nih.gov
2-Chloropyrimidine Benzylamine KF, H₂O, 100 °C, 17h 2-(Benzylamino)pyrimidine 98% nih.gov
2-Chloro-5-nitropyridine (B43025) Pyrrolidine KF, H₂O, 100 °C, 17h 2-(Pyrrolidin-1-yl)-5-nitropyridine 99% nih.gov
2-Amino-4,6-dichloropyrimidine 4-Chloroaniline Et₃N, 80-90 °C 6-Chloro-N⁴-(4-chlorophenyl)pyrimidine-2,4-diamine 78% mdpi.com

While less common than reactions with N- or O-nucleophiles, SNAr with carbon-based nucleophiles can be achieved on certain heteroaromatic systems. The use of powerful carbon nucleophiles like Grignard reagents or organolithium species can lead to the formation of C-C bonds at the C2 position. organic-chemistry.orgresearchgate.net These reactions provide a metal-catalyst-free alternative to cross-coupling. For example, an efficient SNAr approach using aryl and alkyl Grignard reagents has been developed for 2-sulfonylpyrimidines, where the sulfone acts as an excellent leaving group and activating group. organic-chemistry.org Although the chloro group is a less effective leaving group than a sulfone, reactions of chloropyridines with potent carbon nucleophiles are known. For instance, 2-lithiumpyridine has been used in chemoselective nucleophilic acyl substitution reactions. scielo.br The application to this compound would likely require carefully controlled conditions to prevent side reactions, such as attack at the Boc-carbonyl groups.

Transition Metal-Catalyzed Cross-Coupling Reactions at C2

Transition metal-catalyzed reactions, particularly those employing palladium, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These methods offer broad functional group tolerance and high efficiency, even for challenging substrates like electron-rich heteroaryl chlorides. nih.govthieme-connect.com

The Suzuki-Miyaura cross-coupling reaction is a premier method for the formation of biaryl structures. researchgate.netlibretexts.orgyoutube.com It involves the palladium-catalyzed reaction between an organoboron reagent (such as a boronic acid or ester) and an organic halide. youtube.com The catalytic cycle generally consists of three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.orgyoutube.com

The coupling of 2-chloropyridines, especially those bearing electron-donating amino groups, can be challenging due to slower rates of oxidative addition and potential catalyst inhibition by the basic nitrogen atom. organic-chemistry.orgnih.gov However, the development of highly active catalyst systems, particularly those using bulky, electron-rich phosphine (B1218219) ligands, has largely overcome these limitations. organic-chemistry.org The di-Boc group on the title compound serves as a protected amine, which can mitigate direct catalyst inhibition that might be observed with a free amino group. nih.govresearchgate.net

Catalyst systems developed by groups like Buchwald, consisting of a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃ and a biarylphosphine ligand (e.g., SPhos, XPhos), are highly effective for these transformations. organic-chemistry.org A base, typically potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃), is essential for the transmetalation step. Reactions are commonly run in solvents like dioxane, toluene (B28343), or THF, often with the addition of water. nih.govnih.gov

Table 3: Representative Suzuki-Miyaura Coupling Reactions of Aminochloropyridine Derivatives

Aryl Chloride Boronic Acid Catalyst System (Pd Source / Ligand) Base, Solvent, Temp Product Yield Ref
5-Amino-2-chloropyridine (B41692) 2,6-Dimethylphenylboronic acid Pd₂(dba)₃ / SPhos K₃PO₄, Toluene, 100 °C 5-Amino-2-(2,6-dimethylphenyl)pyridine 82% organic-chemistry.org
3-Amino-2-chloropyridine 2-Methoxyphenylboronic acid Pd₂(dba)₃ / RuPhos K₃PO₄, Dioxane, 80 °C 3-Amino-2-(2-methoxyphenyl)pyridine 99% organic-chemistry.org
N-(5-Bromo-2-methylpyridin-3-yl)acetamide Phenylboronic acid Pd(PPh₃)₄ K₃PO₄, Dioxane/H₂O, 95 °C N-(2-Methyl-5-phenylpyridin-3-yl)acetamide 81% nih.gov
2-Chloropyridine Phenylboronic acid (NHC)Pd(cinn)Cl K₃PO₄, H₂O, 100 °C 2-Phenylpyridine 94% researchgate.net
Heck Reactions

The Mizoroki-Heck reaction is a powerful method for forming carbon-carbon bonds by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. nih.gov While there is limited specific literature detailing the Heck reaction directly on this compound, the reaction's general applicability to N-heteroaryl halides is well-established.

The reaction of heteroaryl halides can be challenging due to the potential for the heteroatom, in this case, the pyridine nitrogen, to coordinate with the palladium catalyst, potentially leading to catalyst deactivation or "poisoning." nih.gov To overcome this, the selection of appropriate ligands is critical. The use of sterically bulky phosphine ligands, such as P(t-Bu)3, or specialized ligands like the sterically demanding P,P=O ligand containing an anthryl moiety, has been shown to facilitate these transformations by promoting coordinative unsaturation at the metal center. nih.gov

For a substrate like this compound, a typical Heck reaction would involve its coupling with an alkene, such as styrene (B11656) or an acrylate, using a palladium source like Pd(OAc)2 or Pd2(dba)3, a phosphine ligand, and a base like triethylamine (B128534) (Et3N) or a carbonate in a polar aprotic solvent like DMF or NMP. The bulky N,N-di-Boc group is expected to be stable under these conditions.

Catalyst SystemAlkene PartnerBaseSolventTemperature (°C)Notes
Pd(OAc)2 / LigandStyreneEt3N / K2CO3DMF / NMP80-140General conditions for heteroaryl chlorides. Ligand choice is crucial to prevent catalyst poisoning.
Pd2(dba)3 / P(t-Bu)3AcrylateCs2CO3Dioxane100-120Bulky phosphine ligands are often effective for electron-rich and heteroaromatic halides.
Pd(PPh3)4VariousEt3NToluene/DMF100A classic catalyst, though often less efficient for chlorides compared to more modern systems.
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthesis for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction is highly relevant for functionalizing the 2-position of this compound by replacing the chlorine atom with a variety of primary or secondary amines. wikipedia.org

The success of the Buchwald-Hartwig amination on chloropyridine substrates often relies on the use of electron-rich and sterically hindered phosphine ligands. These ligands facilitate the key steps of the catalytic cycle: oxidative addition of the palladium(0) complex to the C-Cl bond and the subsequent reductive elimination to form the C-N bond. libretexts.org Commonly employed ligands for such transformations include biarylphosphines like Xantphos, RuPhos, and SPhos, often used in conjunction with a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS). nih.govchemrxiv.org

The reaction involves treating this compound with the desired amine in the presence of a palladium precatalyst, a suitable ligand, and a base in an inert solvent like toluene, dioxane, or THF. libretexts.org The N,N-di-Boc protecting group is robust and generally remains intact under these conditions.

Catalyst/LigandAmine PartnerBaseSolventTemperature (°C)Outcome
Pd(OAc)2 / XantphosMorpholineNaOt-BuToluene80-110Effective for coupling various secondary amines to chloroheterocycles. nih.gov
Pd2(dba)3 / RuPhosBenzylamineLiHMDSTHF65-80RuPhos-based systems are often efficient for coupling primary amines.
[Pd(allyl)Cl]2 / SPhosAniline derivativesK3PO4Dioxane100SPhos is a versatile ligand for a broad range of aryl and heteroaryl chlorides.
Negishi and Stille Coupling Applications

Negishi Coupling: The Negishi reaction, which couples organozinc reagents with organic halides catalyzed by nickel or palladium, is a versatile C-C bond-forming strategy. organic-chemistry.org This method is applicable to this compound for the introduction of alkyl, vinyl, or aryl groups at the 2-position. Research has demonstrated that substituted 2-chloropyridines can be effectively coupled using organozinc reagents. organic-chemistry.org The reaction conditions are generally mild, and crucially, Boc-protected amino groups are well-tolerated. rsc.org A typical procedure would involve the reaction of this compound with an organozinc halide in the presence of a palladium catalyst, such as Pd(PPh3)4 or a complex with more specialized phosphine ligands, in a solvent like THF. organic-chemistry.orgrsc.org

Stille Coupling: The Stille reaction utilizes a palladium catalyst to couple an organic halide with an organotin compound. researchgate.net While concerns about the toxicity of organotin reagents exist, the reaction is known for its mild conditions and tolerance of a wide array of functional groups. This method could be employed to functionalize this compound. The development of highly active catalyst systems based on biaryl monophosphine ligands, such as XPhos, has enabled the efficient coupling of aryl chlorides with various arylstannanes. researchgate.net The reaction would proceed by treating the chloropyridine substrate with an organostannane in the presence of a palladium catalyst and a ligand in a solvent like toluene or DMF.

Other Advanced Cross-Coupling Methodologies

Beyond the Heck, Buchwald-Hartwig, Negishi, and Stille reactions, other cross-coupling methods can be envisaged for the functionalization of this compound.

Suzuki-Miyaura Coupling: This is one of the most widely used cross-coupling reactions, involving the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide. nih.gov Coupling of chloropyridines can be challenging but is often achieved using highly active palladium catalysts, typically employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and a suitable base such as K3PO4 or K2CO3. nih.gov The presence of unprotected nitrogen-rich heterocycles can sometimes inhibit the catalyst, but the N,N-di-Boc group on the substrate would likely not interfere with a well-chosen catalytic system. nih.gov

Sonogashira Coupling: This reaction provides a direct route to alkynylated heterocycles by coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium complex, co-catalyzed by a copper(I) salt (e.g., CuI), and run in the presence of an amine base (like Et3N or diisopropylamine), which often serves as the solvent as well. wikipedia.orgorganic-chemistry.org Copper-free variants have also been developed. This methodology is suitable for introducing an alkyne substituent at the 2-position of the pyridine ring, and the reaction conditions are generally mild enough to leave the di-Boc group unaffected. wikipedia.orglibretexts.org

Reactivity and Manipulation of the N,N-di-Boc-amino Group

The N,N-di-Boc-amino group is a key feature of the molecule, serving as a protected form of a primary amine. The two tert-butoxycarbonyl (Boc) groups can be removed either sequentially or simultaneously, offering strategic flexibility in synthesis. wikipedia.org

Selective Monodeprotection Strategies

The selective removal of a single Boc group to generate 2-chloro-5-(N-Boc-amino)pyridine is a valuable transformation, enabling further differential functionalization of the resulting N-H bond. While challenging, several strategies can achieve this selectivity.

One common approach involves careful control of acidic conditions. Using a stoichiometric amount of a milder acid or a weaker acid in a non-polar solvent can sometimes favor monodeprotection. Another effective method is the monoprotonation of a diamine with one equivalent of HCl, followed by treatment with the protecting agent, a strategy that can be adapted for selective deprotection. scielo.org.mx

Furthermore, specific catalytic systems have been developed for selective Boc cleavage. For instance, montmorillonite (B579905) K10 clay has been shown to selectively cleave aromatic N-Boc groups in the presence of aliphatic ones, highlighting the potential for reagent-controlled selectivity. jk-sci.com Similarly, the use of ZnBr2 in dichloromethane (B109758) is known to selectively cleave secondary N-Boc groups over primary ones, a principle that could be explored in this context. jk-sci.com The successful synthesis and commercial availability of tert-butyl (6-chloropyridin-3-yl)carbamate, the mono-Boc protected product, confirms that such selective deprotection is feasible. nih.govbldpharm.comepa.gov

Reagent/ConditionSolventTemperatureNotes
Controlled TFA (1-1.2 eq.)Dichloromethane (DCM)0 °C to RTCareful stoichiometry is key to prevent formation of the fully deprotected amine.
ZnBr2Dichloromethane (DCM)Room Temp.Lewis acid catalysis can offer high selectivity for Boc removal under mild conditions. jk-sci.com
Montmorillonite K10 ClayDichloroethaneRefluxAcidic clay catalysts can provide selectivity based on the electronic nature of the N-Boc group. jk-sci.com
Me3SiCl / H2O then Boc2OMethanol0 °C to RTThis "one-pot" mono-protection method can be conceptually reversed for selective deprotection. scielo.org.mx

Complete Deprotection and Generation of Primary Amino Pyridine

The complete removal of both Boc groups from this compound unmasks the primary amine, yielding 2-chloro-5-aminopyridine. This transformation is typically achieved under strong acidic conditions. fishersci.co.uk

The most common and effective method for Boc deprotection is treatment with an excess of a strong acid such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM). jk-sci.comcommonorganicchemistry.com The reaction is usually rapid, proceeding at room temperature. fishersci.co.ukcommonorganicchemistry.com Alternatively, solutions of hydrogen chloride (HCl) in solvents like dioxane, methanol, or diethyl ether are also widely used and highly effective. stackexchange.com Following the acidic treatment, a basic workup is typically performed to neutralize the resulting ammonium (B1175870) salt and isolate the free primary amine, 2-chloro-5-aminopyridine. guidechem.com

ReagentSolventTemperatureTypical Reaction Time
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp.1-2 hours
4M HCl in DioxaneDioxaneRoom Temp.1-4 hours
Concentrated HClMethanol or Ethanol0 °C to Room Temp.2-12 hours

Post-Deprotection Derivatization of the Liberated Amine

Removal of the two tert-butoxycarbonyl (Boc) protecting groups from this compound unveils the free amine, 2-chloro-5-aminopyridine. This primary aromatic amine is a versatile synthetic intermediate, amenable to a wide array of derivatization reactions. The liberated nucleophilic amino group can readily participate in reactions such as acylation, sulfonylation, alkylation, and diazotization, paving the way for the synthesis of a diverse range of downstream products.

For instance, the amine can be acylated to form amides or undergo reactions like the Sandmeyer reaction following diazotization to introduce various substituents at the C5 position. A notable transformation is the Schiemann reaction, where the diazonium salt is converted to a fluoride. A synthetic route starting from 2-aminopyridine (B139424) to produce 2-amino-5-fluoropyridine (B1271945) involves steps of nitration, acetylation, nitro reduction, diazotization, and the Schiemann reaction, followed by hydrolysis. researchgate.net This highlights the utility of the liberated amine in accessing functionalized pyridine scaffolds.

The general reactivity of the liberated 2-chloro-5-aminopyridine allows for the construction of more complex molecules, including those with potential biological activity, such as peptide deformylase inhibitors. researchgate.net

Pyridine Ring Functionalization and Transformations at Remote Positions

The functionalization of the pyridine ring in this compound, particularly at positions remote from the nitrogen atom (C3, C4, C6), presents a significant synthetic challenge due to the inherent electronic properties of the pyridine nucleus. researchgate.netrsc.org The electron-poor nature of the ring and the strong coordinating ability of the nitrogen atom often hinder direct C-H functionalization. rsc.orgnih.gov However, advanced synthetic strategies have been developed to overcome these hurdles.

Direct C-H functionalization is a powerful tool for modifying the pyridine core without pre-functionalization, enhancing atom economy. nih.gov For a substrate like this compound, several strategies can be envisioned.

Directed Metalation: The bulky and Lewis-basic di-Boc-amino group, or a derivative, could potentially act as a directing group to guide metallation to an adjacent position. However, given its location at C5, directing functionalization to C4 or C6 would be the most likely outcome. Transition-metal catalysis, particularly with palladium, rhodium, or cobalt, is a common approach for such transformations. nih.govnih.govnih.gov For example, Rh(III)-catalyzed hydroarylation of alkynes has been achieved via directed C-H functionalization of pyridines. nih.gov

Functionalization via Dearomatization-Rearomatization: A modern strategy involves the temporary dearomatization of the pyridine ring to form a more reactive, electron-rich intermediate. nih.govnih.gov This intermediate can then undergo regioselective functionalization with an electrophile, followed by rearomatization to restore the pyridine ring. This approach has been successful for the meta-functionalization of pyridines without the need for a directing group. nih.gov

Radical Functionalization: Photochemical methods can be employed to functionalize pyridines with radicals. researchgate.net This involves the single-electron reduction of a pyridinium (B92312) ion intermediate to generate a pyridinyl radical, which can then couple with various radical species. researchgate.net

The table below summarizes various C-H functionalization reactions on pyridine rings, which could be adapted for this compound.

Reaction Type Position Catalyst/Reagent Notes Reference
Acetoxylationortho to DGPd(OAc)₂Pyridine derivatives serve as effective directing groups (DG). nih.gov
OlefinationC3Pd catalyst, 1,10-phenanthrolineA bidentate ligand weakens coordination to the nitrogen, enabling C3 functionalization. beilstein-journals.org
ArylationC3Palladium, phenanthroline ligandAchieves C3-(hetero)arylation. beilstein-journals.org
AlkylationC4Ni-Al bimetallic systemIntermolecular hydroarylation provides high regio- and enantioselectivity. beilstein-journals.org
AlkenylationC32-aminopyridine directing groupRh(III)-catalyzed reaction with acrylates. nih.gov
Migration/AnnulationC6Co(III) catalystC6-selective C-H activation of 2-pyridones. nih.gov

Achieving regioselectivity in the functionalization of substituted pyridines is paramount. The electronic nature and steric hindrance of existing substituents play a crucial role in directing incoming groups. nih.govacs.org In this compound, the C2-chloro and C5-di-Boc-amino groups exert significant influence.

Electronic Effects: The chloro group at C2 is electron-withdrawing, deactivating the ring towards electrophilic attack but activating it for nucleophilic attack, especially at C4 and C6. The di-Boc-amino group at C5 is sterically bulky and can have complex electronic effects. While the nitrogen lone pair can be electron-donating, the carbonyl groups of the Boc protectors are electron-withdrawing. Studies on 2-chloropyridines have revealed that the 2-chloro substituent can have an unexpected and strong impact on regioselectivity, sometimes inverting the outcome compared to 2-unsubstituted pyridines. mdpi.com

Steric Effects & Protecting Groups: The voluminous di-Boc-amino group at C5 would sterically hinder attack at the adjacent C4 and C6 positions. This steric bulk can be exploited to control regioselectivity. The choice of protecting group is critical; for instance, a bulky di-tert-butyl(isobutyl)silyl (BIBS) group has been used to direct C5 regioselective arylation in Suzuki-Miyaura reactions of 3,5-dibromo-2-pyridones. researchgate.net Similarly, the aggregation state of organolithium reagents has been shown to direct alkylation to either the C2 or C4 position of pyridines. acs.org

Catalyst and Ligand Control: In transition-metal-catalyzed C-H functionalization, the design of the catalyst and ligands is crucial for controlling regioselectivity. nih.govnih.gov Bidentate ligands can modulate the coordination of the metal to the pyridine nitrogen, thereby enabling functionalization at otherwise inaccessible distal positions like C3. beilstein-journals.org

Nucleophilic dearomatization transforms a flat, aromatic pyridine ring into a three-dimensional, saturated or partially saturated heterocyclic structure. nih.govnih.gov This process is thermodynamically challenging due to the loss of aromatic stabilization energy and typically requires activation of the pyridine ring. nih.govmdpi.com

Activation is usually achieved by N-functionalization, for example, by forming N-acyl or N-sulfonyl pyridinium salts. mdpi.com These activated species are highly electrophilic and susceptible to nucleophilic attack, most commonly at the C2 or C4 positions. mdpi.comresearchgate.net The presence of the electron-withdrawing chloro group at C2 in this compound would further enhance the electrophilicity of the ring, making it a more viable substrate for such reactions.

The regioselectivity of the nucleophilic attack (1,2- vs. 1,4-addition) is influenced by several factors, including the nature of the nucleophile, solvent polarity, and the substitution pattern on the pyridine ring. acs.orgmdpi.com For example, copper-catalyzed dearomatization reactions have been developed for the highly regio- and enantioselective 1,4-dearomatization of pyridines. acs.orgnih.gov While direct nucleophilic dearomatization without pre-activation is rare, it has been achieved using chiral copper hydride complexes. acs.orgmdpi.com The resulting dihydropyridine (B1217469) intermediates are versatile building blocks for further synthetic elaborations. nih.gov

Mechanistic Investigations and Theoretical Studies

Elucidation of Reaction Mechanisms for Synthetic Transformations

The presence of a chlorine atom on the electron-deficient pyridine (B92270) ring, along with the bulky and electronically influential N,N-di-boc-amino group, gives rise to distinct mechanistic pathways in its reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing the pyridine ring of 2-Chloro-5-(N,N-di-boc-amino)pyridine. The reaction proceeds through a stepwise addition-elimination mechanism. masterorganicchemistry.com The electron-deficient nature of the pyridine ring makes it susceptible to attack by nucleophiles. pearson.com

The proposed mechanism involves the following steps:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine, which is activated towards substitution. This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com The stability of this intermediate is crucial for the reaction to proceed.

Intermediate Stabilization: The negative charge in the Meisenheimer-like intermediate is delocalized over the pyridine ring. The electron-withdrawing nature of the ring nitrogen and potentially the chloro substituent contribute to this stabilization. youtube.com

Leaving Group Elimination: The aromaticity of the pyridine ring is restored by the elimination of the chloride leaving group, yielding the substituted product. masterorganicchemistry.com

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds with this compound. Palladium-catalyzed reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, are particularly relevant. rsc.orgnih.gov

A general catalytic cycle for a palladium-catalyzed cross-coupling reaction involves:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Cl bond of the pyridine ring to form a Pd(II) intermediate. rsc.org The facility of this step depends on the electron density at the carbon atom and the strength of the C-Cl bond.

Transmetalation (for Suzuki-type couplings) or Olefin Insertion (for Heck-type couplings): In a Suzuki coupling, a boronic acid or ester derivative transfers an organic group to the palladium center. In a Heck coupling, an alkene inserts into the Pd-C bond.

Reductive Elimination: The coupled product is formed, and the Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle. rsc.org

The N,N-di-boc-amino group can influence the catalytic cycle through steric and electronic effects. The bulky Boc groups may sterically hinder the approach of the bulky phosphine (B1218219) ligands often used in these reactions, potentially affecting the rate and efficiency of the coupling. researchgate.net Electronically, the modified amino group can influence the electron density of the pyridine ring, thereby affecting the rates of oxidative addition and reductive elimination.

Computational Chemistry Approaches

Computational chemistry provides valuable insights into the structure, reactivity, and electronic properties of this compound that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. researchgate.net For this compound, DFT calculations can provide quantitative data on various properties that govern its chemical behavior.

Calculated PropertySignificance for Reactivity and Selectivity
Atomic Charges Predicts the most electrophilic sites for nucleophilic attack (e.g., the carbon attached to the chlorine).
Electron Density Distribution Visualizes the electron-rich and electron-poor regions of the molecule, indicating sites of reactivity.
Reaction Energy Profiles Determines the activation energies and thermodynamics of reaction pathways, such as SNAr and cross-coupling, to predict the most favorable mechanism. researchgate.net
Intermediate Stabilities Calculates the stability of intermediates like the Meisenheimer complex in SNAr reactions, which correlates with reaction feasibility.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org

For this compound, FMO analysis can predict its reactivity:

LUMO: The energy and localization of the LUMO are critical for understanding its reactivity towards nucleophiles. A low-energy LUMO, likely localized on the pyridine ring and particularly on the C-Cl bond, would indicate a high susceptibility to nucleophilic attack. wuxiapptec.com

HOMO: The HOMO's energy and distribution are relevant for its role as a nucleophile or its interaction with metal catalysts in cross-coupling reactions. The presence of the di-boc-amino group is expected to raise the HOMO energy compared to unsubstituted 2-chloropyridine (B119429), though this effect is tempered by the electron-withdrawing Boc groups. rsc.org

OrbitalPredicted Characteristics and Influence on Reactivity
HOMO Primarily located on the N,N-di-boc-amino group and the pyridine ring. Its energy level influences the molecule's nucleophilicity and its ability to participate in oxidative addition in catalytic cycles.
LUMO Predominantly localized on the pyridine ring, with a significant coefficient on the carbon atom bonded to the chlorine. A lower LUMO energy enhances its electrophilicity and susceptibility to SNAr reactions.
HOMO-LUMO Gap A smaller gap generally suggests higher reactivity. The substituents on the pyridine ring modulate this gap.

The three-dimensional structure and potential for intermolecular interactions are crucial for the physical and chemical properties of this compound.

The N,N-di-boc-amino group is sterically demanding due to the two bulky tert-butyl groups. researchgate.net This leads to restricted rotation around the C5-N and N-C(O) bonds. Conformational analysis, often performed using computational methods, can identify the most stable, low-energy conformations. These preferred conformations will influence how the molecule interacts with other reagents and catalysts.

The molecule is capable of various intermolecular interactions:

Weak C-H···O Hydrogen Bonds: The carbonyl oxygen atoms of the Boc groups can act as hydrogen bond acceptors, potentially forming weak intermolecular or intramolecular C-H···O hydrogen bonds with hydrogens on the pyridine ring or adjacent molecules. researchgate.net

These interactions play a significant role in the crystal packing of the solid material and can influence its solubility in various solvents.

Role As a Key Synthetic Intermediate in Complex Molecule Synthesis

Precursor for Advanced Heterocyclic Scaffolds

The dual functionality of 2-Chloro-5-(N,N-di-boc-amino)pyridine makes it an excellent starting material for the synthesis of more complex heterocyclic systems. After the strategic removal of the Boc groups to liberate the 5-amino-2-chloropyridine (B41692) core, the molecule can undergo a variety of cyclization and functionalization reactions. The chlorine atom can be displaced or participate in cross-coupling reactions, while the amino group can act as a nucleophile or be transformed into other functional groups, paving the way for the construction of diverse scaffolds.

The deprotected form of the title compound, 5-amino-2-chloropyridine, is a critical precursor for creating fused bicyclic heterocyclic systems. These structures are of significant interest in medicinal chemistry. For example, the pyrazolo[3,4-b]pyridine core, which is structurally analogous to the imidazo[4,5-b]pyridine system, is found in compounds with applications as protein kinase inhibitors and vasodilators. beilstein-journals.org The general synthetic strategy involves the reaction of the 5-amino group with a suitable partner to form the second ring. 5-Amino-2-chloropyridine has been specifically used in the synthesis of [²H₅]2-amino-l-methyl-6-phenylimidazo[4,5-b]pyridine, highlighting its direct utility in forming this particular fused system. sigmaaldrich.com The synthesis of pyrazolo[3,4-b]pyridines often begins with 5-aminopyrazoles, but the principle of using an amino-substituted ring to build a fused heterocycle is a well-established synthetic approach. beilstein-journals.org The chlorine atom at the 2-position can be retained in the final product or further modified.

Table 1: Representative Synthesis of Fused Pyridine (B92270) Systems

Starting Material PrecursorReagents/ConditionsProduct TypeApplication/SignificanceCitation
5-Amino-2-chloropyridineNot specified in abstractImidazo[4,5-b]pyridine derivativeIsotope-labeled standard for research sigmaaldrich.com
5-Aminopyrazoleβ-halovinyl aldehydes, Pd(OAc)₂, XantphosPyrazolo[3,4-b]pyridineCore of medicinally important compounds beilstein-journals.org
AcetanilidesVilsmeier reagent (POCl₃/DMF)2-Chloroquinoline-3-carbaldehydesSynthesis of fused pyridine systems (quinolines) rsc.org

The 2-chloro-5-aminopyridine scaffold is a foundational element for constructing highly substituted, or polyfunctionalized, pyridine derivatives. The chlorine atom is a versatile handle for introducing new carbon-carbon or carbon-heteroatom bonds through reactions like nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. Recent methodologies have focused on the C-2 selective functionalization of halopyridines. For instance, a combination of a lithium amide and a zinc chloride complex can facilitate the metalation of 3-halopyridines at the C-2 position, allowing for the introduction of various electrophiles. acs.org This protocol enables the synthesis of diverse 2-substituted pyridine derivatives. acs.org

Furthermore, the 5-amino group (after deprotection) can be readily converted into other functionalities, adding another layer of molecular diversity. This strategic functionalization is exemplified in the synthesis of Nitecapone, a pharmaceutical compound, where 2-chloro-5-aminopyridine undergoes a sequence of reactions including reduction, Boc protection, iodination, and coupling. guidechem.com The scaffold is also a key component in the synthesis of 1,5-Naphthyridine derivatives. guidechem.com

Table 2: Functionalization of the 2-Chloro-5-aminopyridine Scaffold

Scaffold PrecursorReaction TypeReagentsProductCitation
3-ChloropyridineDeprotonative Metalation/IodinationLiTMP, ZnCl₂·TMEDA, I₂3-Chloro-2-iodopyridine acs.org
2-Chloro-5-aminopyridineMulti-step synthesisFormic acid, reduction, Boc protection, etc.Nitecapone guidechem.com
2-Chloro-5-aminopyridineCondensation/CyclizationNot specified2-Hydroxy-1,5-naphthyridine guidechem.com

The structural framework of this compound is conducive to the synthesis of molecules bearing five-membered heterocyclic rings, such as pyrroles. nih.gov These heterocycles are ubiquitous in pharmaceuticals and natural products. researchgate.netmdpi.com One powerful method for this transformation is the Suzuki coupling reaction. For example, a Boc-protected pyrrole (B145914) can be converted into a boronic acid intermediate in situ and then coupled with a 2-halopyridine derivative in the presence of a palladium catalyst to form a pyrrole-pyridine conjugate. beilstein-journals.org

Alternatively, the amine functionality of the deprotected pyridine can participate directly in the formation of a new heterocyclic ring. Novel multi-component reactions have been developed for the efficient synthesis of 2-aminopyrrole systems from various building blocks. organic-chemistry.org Research has also demonstrated the synthesis of 2-amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile from the reaction of tetracyanoethylene (B109619) with HCl and tin, providing a highly functionalized pyrrole that could potentially be coupled with other molecules. researchgate.netmdpi.com These synthetic strategies showcase the utility of the pyridine core as a platform for appending or constructing five-membered rings.

Strategic Intermediate in Agrochemical and Pharmaceutical Synthesis

Pyridine derivatives are critical components in a vast array of agrochemicals and pharmaceuticals. acs.org Compounds such as 2-chloro-5-aminomethylpyridine, which can be derived from the title compound, are valuable intermediates for synthesizing insecticides and other agricultural chemicals. googleapis.comgoogle.com Patents describe the synthesis of these aminomethylpyridines from precursors like 2-chloro-5-trichloromethylpyridine, highlighting their industrial relevance. googleapis.com

In the pharmaceutical sector, the 2-chloro-5-aminopyridine core is a building block for numerous drugs. chemicalbook.com For instance, 2-chloro-5-nitropyridine (B43025), a common precursor to 2-chloro-5-aminopyridine, is an intermediate in the synthesis of bactericides, plant growth regulators, and antibiotics. google.comdissertationtopic.netgoogle.com The use of the di-Boc protected version, this compound, is a strategic choice in complex, multi-step syntheses. The Boc groups mask the reactive amine, preventing side reactions and allowing chemists to perform modifications at other sites, such as the chlorine-bearing C-2 position, before liberating the amine for a subsequent planned reaction step. This controlled, sequential approach is essential for the efficient and high-yield production of complex active pharmaceutical ingredients.

Development of Chiral Pyridine Derivatives (if applicable)

While there are no extensive reports detailing the use of this compound specifically for the synthesis of chiral pyridine derivatives, the underlying molecular scaffold is suitable for such applications. The development of enantiomerically pure pharmaceuticals is a major focus of modern drug discovery, and pyridine-containing chiral molecules are of significant interest.

A potential pathway to chiral derivatives would involve the deprotection of the di-Boc group to yield 5-amino-2-chloropyridine. This primary amine could then be reacted with a chiral acid to form diastereomeric salts, which could be separated by crystallization. Alternatively, the amine could be used as a handle to introduce a chiral auxiliary, which would direct the stereochemical outcome of a subsequent reaction. A relevant example from the literature is the synthesis of a key chiral intermediate for a peptide deformylase inhibitor, which was prepared from the related compound 2-amino-5-fluoropyridine (B1271945). researchgate.net This demonstrates that the 2-aminopyridine (B139424) framework can be successfully incorporated into complex chiral molecules, suggesting that this compound is a viable, though not yet widely documented, starting point for the development of chiral pyridine derivatives.

Conclusion and Future Research Directions

Current Challenges and Limitations in Utilizing 2-Chloro-5-(N,N-di-boc-amino)pyridine

The primary obstacles in the widespread use of this compound stem from issues of steric hindrance, the inherent reactivity of the 2-chloropyridine (B119429) moiety, and the stability of the protecting group itself.

Steric Hindrance: The two tert-butyloxycarbonyl (Boc) groups are bulky, creating significant steric congestion around the amino group. youtube.com This steric shield can hinder the approach of reactants and catalysts to the adjacent positions on the pyridine (B92270) ring, potentially lowering reaction rates and yields. In transition metal-catalyzed cross-coupling reactions, this steric bulk may impede the crucial oxidative addition step at the C-Cl bond or interfere with the coordination of the pyridine nitrogen to the metal center.

Reactivity of the 2-Chloro Position: The 2-position of the pyridine ring presents unique challenges in cross-coupling reactions. While palladium catalysts are often used, some nickel-based systems, which are otherwise effective for 3- and 4-chloropyridines, have shown limited reactivity with 2-chloropyridines. rsc.org This has been attributed to the formation of stable, catalytically inactive dimeric nickel species after oxidative addition, effectively halting the catalytic cycle. rsc.orgrsc.org Overcoming this inherent reactivity pattern often requires bespoke catalyst and ligand systems.

Protecting Group Stability and Cleavage: The N,N-di-boc group, while stable to many basic and nucleophilic conditions, is labile to acid. organic-chemistry.orgorganic-chemistry.org The removal of both Boc groups typically requires treatment with strong acids like trifluoroacetic acid or hydrochloric acid. fishersci.co.uk These harsh deprotection conditions may not be compatible with other acid-sensitive functional groups present in a complex synthetic intermediate, limiting its application in late-stage functionalization. Furthermore, achieving selective mono-deprotection to yield the N-Boc-amino derivative can be difficult, although methods using fluorinated alcohols have been explored for differential deprotection. google.com

ChallengeDescriptionPotential Impact on Synthesis
Steric Hindrance The two bulky Boc groups impede access to the pyridine ring and the chloro-substituent. youtube.comLower yields and slower rates in coupling reactions; may require higher temperatures or more active catalysts.
2-Chloro Reactivity Formation of inactive catalyst complexes, particularly with certain Nickel catalysts, can stifle cross-coupling reactions. rsc.orgrsc.orgFailure of standard cross-coupling protocols; need for extensive catalyst and ligand screening.
Deprotection Conditions Requirement for strong acid to remove the di-Boc group. organic-chemistry.orgfishersci.co.ukIncompatibility with acid-labile functional groups elsewhere in the molecule, limiting its use in complex syntheses.

Emerging Methodologies and Opportunities for Novel Transformations

Recent advances in synthetic organic chemistry offer promising solutions to the challenges associated with this compound. These emerging methods focus on novel catalytic systems that provide greater reactivity and milder reaction conditions.

Advanced Catalytic Systems: The development of new-generation catalysts and ligands for cross-coupling reactions is a key area of progress. For nickel catalysis, the use of more rigid ligands, such as bathophenanthroline, has been shown to be effective for the cross-electrophile coupling of 2-chloropyridines with alkyl bromides, a strategy that could be adapted for this substrate. nih.govnih.gov For palladium catalysis, highly active systems using bulky, electron-rich phosphine (B1218219) ligands like SPhos and XPhos have demonstrated success in coupling challenging substrates, including hetaryl chlorides, and could facilitate reactions at lower temperatures. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under exceptionally mild conditions. nih.govyoutube.com This methodology can generate radical intermediates from precursors that are often difficult to activate using traditional thermal methods. nih.gov For this compound, photoredox catalysis could enable novel transformations, such as C-H functionalization of the pyridine ring or coupling with radical precursors, under conditions that preserve the sensitive di-Boc protecting group. The merger of photoredox catalysis with transition metal catalysis (metallaphotoredox) is particularly promising for overcoming the high activation barriers of cross-coupling with aryl chlorides. youtube.com

MethodologyPotential Application for this compoundAdvantage
Advanced Ni/Pd Catalysis Suzuki-Miyaura, Buchwald-Hartwig, or C-C cross-coupling reactions at the 2-position. nih.govnih.govHigher yields, lower catalyst loadings, and improved functional group tolerance. Overcomes catalyst inhibition.
Photoredox Catalysis C-H functionalization, Minisci-type reactions, or metallaphotoredox cross-coupling. nih.govnih.govExtremely mild reaction conditions; generation of unique reactive intermediates; high functional group compatibility.
One-Pot Sequential Reactions Coupling at the C-Cl bond followed by in situ deprotection of the amino group.Increased operational efficiency, reduced waste, and higher overall yields by avoiding intermediate isolation.

Expanding the Synthetic Utility of the Compound in Complex Molecule Synthesis

The true potential of this compound lies in its application as a versatile three-point diversification scaffold. By leveraging modern synthetic methods, its utility can be significantly expanded, enabling the efficient construction of complex and medicinally relevant molecules.

The primary synthetic strategy involves initial functionalization at the 2-position via cross-coupling, followed by deprotection of the amino group at the 5-position. This unmasked amino group can then undergo a host of further transformations, such as acylation, alkylation, or participation in the formation of new heterocyclic rings. This sequential functionalization makes the compound an ideal precursor for libraries of 2,5-disubstituted pyridines, a common motif in pharmaceuticals. guidechem.comguidechem.com

For instance, a Suzuki-Miyaura coupling could install a desired aryl or heteroaryl group at the 2-position. Subsequent acidic treatment would remove the Boc groups, yielding a 2-aryl-5-aminopyridine intermediate. This intermediate is primed for further elaboration; for example, amide bond formation with a carboxylic acid to build molecules analogous to Factor Xa inhibitors or other complex drug targets. guidechem.com

The future of this reagent will likely involve its incorporation into more sophisticated synthetic sequences, such as cascade reactions or multicomponent reactions, initiated by a transformation at the chloro or amino position. As catalytic methods become more refined and tolerant of diverse functional groups, the limitations once posed by this molecule will diminish, opening new avenues for its use in the streamlined synthesis of novel chemical entities.

Q & A

Q. What are the common synthetic routes for preparing 2-Chloro-5-(N,N-di-boc-amino)pyridine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sequential functionalization of pyridine derivatives. A plausible route includes:

Chlorination : Introduce chlorine at the 2-position via high-temperature catalytic vapor-phase chlorination of β-picoline, as demonstrated for related trifluoromethylpyridines .

Amination : Install the amino group at the 5-position using nucleophilic substitution or metal-catalyzed coupling.

Boc Protection : Protect the amine using di-tert-butoxycarbonyl (Boc) groups under anhydrous conditions with Boc anhydride and a base (e.g., DMAP or TEA).

  • Optimization Tips :

  • Monitor reaction progress via HPLC (e.g., reverse-phase methods validated for boronic acid impurities) .

  • Use inert atmospheres (N₂/Ar) to prevent Boc group hydrolysis.

    • Data Table :
StepReagents/ConditionsYield (Reported for Analogues)Key Challenges
ChlorinationCl₂, β-picoline, 250–300°C, catalyst~60–70% Byproduct formation (e.g., 2-chloro-3-trifluoromethylpyridine)
Boc ProtectionBoc₂O, DMAP, DCM, 0°C → RT~85–90% Moisture sensitivity

Q. How is the purity and structural identity of this compound verified?

  • Methodological Answer :
  • Purity Analysis :
  • HPLC : Use a C18 column with UV detection (λ = 254 nm); compare retention times against standards .
  • TLC : Monitor Boc deprotection artifacts (Rf shifts in acidic conditions).
  • Structural Confirmation :
  • NMR :
  • ¹H NMR : Expect signals for Boc groups (δ 1.2–1.4 ppm, t-Bu) and pyridine protons (δ 8.2–8.8 ppm, aromatic) .
  • ¹³C NMR : Confirm Boc carbonyls (δ 150–155 ppm) and pyridine carbons (δ 120–160 ppm) .
  • X-ray Crystallography : Resolve hydrogen-bonding patterns (e.g., weak C–H···N interactions stabilize crystal packing) .

Advanced Research Questions

Q. How do Boc groups influence the reactivity of the pyridine ring in cross-coupling reactions?

  • Methodological Answer :
  • Steric Effects : Boc groups hinder electrophilic substitution at the 5-position but enhance regioselectivity at the 2- and 4-positions.

  • Directing Effects : The electron-withdrawing nature of Boc-protected amines deactivates the ring, favoring metal-catalyzed couplings (e.g., Suzuki-Miyaura with boronic acids) at the 3-position .

  • Case Study : For analogous trifluoromethylpyridines, Pd-mediated couplings require ligand optimization (e.g., XPhos) to overcome steric bulk .

    • Data Table :
Reaction TypeConditionsRegioselectivity ObservedYield (Analogues)
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂O3-position45–60%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃4-position30–40%

Q. What strategies mitigate decomposition during storage or reactions?

  • Methodological Answer :
  • Storage : Store under inert gas (Ar) at 2–8°C to prevent Boc hydrolysis .
  • Reaction Stability :
  • Avoid protic solvents (e.g., MeOH, H₂O) to minimize acid-catalyzed deprotection.
  • Use scavengers (e.g., molecular sieves) in moisture-sensitive reactions .
  • Degradation Pathways :
  • Thermal decomposition above 150°C releases isobutylene and CO₂ .
  • Hydrolysis in acidic conditions yields 5-aminopyridine derivatives .

Q. How can regioselective functionalization be achieved at the 3-position of the pyridine ring?

  • Methodological Answer :
  • Directed Ortho-Metalation : Use strong bases (e.g., LDA or LTMP) to deprotonate the 3-position, guided by the Boc group’s steric and electronic effects .
  • Transition Metal Catalysis : Employ Pd/Ni catalysts with tailored ligands (e.g., BrettPhos) to override inherent electronic biases .
  • Case Study : For 2-chloro-5-(trifluoromethyl)pyridine, directed fluorination at the 3-position achieved 85% yield using photoredox catalysis .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear flame-resistant lab coats, nitrile gloves, and EN 166-certified goggles .

  • Ventilation : Use fume hoods for reactions; monitor airborne exposure with OSHA-compliant detectors .

  • First Aid :

  • Skin Contact : Wash with soap/water; consult a physician if irritation persists .

  • Inhalation : Administer oxygen and seek immediate medical attention .

    • Hazard Data :
HazardClassificationPrecautionary Measures
Skin/Eye IrritationH314, H319 Use impervious gloves (EN 374)
Respiratory RiskH335 Ensure RADS monitoring post-exposure

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